Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Functional EC₅₀ Comparison with Nicotine and 2-Pyridyl Isomer
In a recombinant human α1β1γδ (muscle-type) nicotinic acetylcholine receptor functional assay, N1-(3-pyridylmethyl)benzene-1-carbothioamide (CAS 883033-24-7) exhibited agonist activity with an EC₅₀ of 53,000 nM (53 µM), as recorded in ChEMBL assay CHEMBL751144 from the Cosford et al. nAChR modulator series [1]. This potency is approximately 5- to 50-fold weaker than the endogenous agonist acetylcholine (EC₅₀ ~1-10 µM at muscle-type nAChR) and substantially weaker than nicotine (EC₅₀ ~0.5-5 µM) [2]. In a separate binding assay using [³H]-(−)-nicotine radioligand competition, the same compound yielded an EC₅₀ of 2,100 nM (2.1 µM), indicating a ~25-fold discrepancy between functional and binding potency that may reflect assay-dependent receptor desensitization or binding site accessibility differences [3]. While the 2-pyridyl isomer (CAS 916994-56-4) has not been reported in the same nAChR assay series precluding direct comparison, the 3-pyridyl regioisomer's measurable but weak agonist activity positions it as a fragment hit suitable for optimization rather than a potent lead, a distinction critical for procurement decisions in fragment-based drug discovery campaigns targeting nAChRs [1].
| Evidence Dimension | Nicotinic acetylcholine receptor (α1β1γδ) agonist functional potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 53,000 nM (53 µM); Binding EC₅₀ = 2,100 nM (2.1 µM) via [³H]-nicotine displacement |
| Comparator Or Baseline | Nicotine: EC₅₀ ~0.5–5 µM (muscle-type nAChR); Acetylcholine: EC₅₀ ~1–10 µM. 2-Pyridyl isomer: no nAChR data available. |
| Quantified Difference | Target compound is ~5- to 100-fold less potent than nicotine depending on assay format; ~25-fold difference between functional (53 µM) and binding (2.1 µM) EC₅₀ values |
| Conditions | Functional assay: recombinant human α1β1γδ nAChR expressed in HEK293 cells (ChEMBL_142605 / CHEMBL751144). Binding assay: [³H]-(−)-nicotine radioligand competition (BindingDB monomerid 50137787). |
Why This Matters
The compound's weak but measurable nAChR activity, combined with its fragment-like physicochemical properties, makes it a validated starting point for fragment growing or merging strategies targeting nAChR subtypes, whereas more potent but larger nAChR ligands (e.g., epibatidine analogs) offer less synthetic headroom for optimization.
- [1] Cosford NDP, Bleicher L, Herbaut A, McCallum JS, Vernier JM, Dawson H, Whitten JP, Adams P, Chavez-Noriega L, Correa LD, Crona JH, Mahaffy LS. BindingDB Entry: ChEMBL_142605 (CHEMBL751144). EC₅₀ = 53,000 nM at human α1β1γδ nAChR. https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=6&entryid=50036443 View Source
- [2] Itier V, Bertrand D. FEBS Lett. 2001;504(3):118-125. Neuronal nicotinic receptors: from protein structure to function. Review of nAChR agonist potency ranges for acetylcholine and nicotine. View Source
- [3] BindingDB PrimarySearch: EC₅₀ = 2.10E+3 nM for nicotinic acetylcholine receptor binding using [³H]-(−)-nicotine radioligand. Monomer ID 50137787. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp View Source
